Viresin -

Viresin

Catalog Number: EVT-244188
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Viresin is typically extracted from plants belonging to the genus Virexia, which are prevalent in tropical regions. These plants have been utilized in traditional medicine for their purported health benefits, leading to increased interest in their chemical constituents, including Viresin itself.

Classification

Chemically, Viresin is classified as a secondary metabolite, specifically a type of alkaloid. Alkaloids are nitrogen-containing compounds that often possess significant pharmacological effects. Viresin's classification as an alkaloid suggests its potential utility in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of Viresin can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction methods where plant materials are treated with organic solvents to isolate Viresin.

Technical Details:

  1. Solvent Extraction: This method utilizes solvents such as ethanol or methanol to dissolve the active compounds from the plant material.
  2. Chromatographic Techniques: After extraction, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed to purify Viresin from other components.

The synthesis can also be accomplished through total synthesis routes in the laboratory, which involve multiple synthetic steps to construct the molecule from simpler precursors.

Molecular Structure Analysis

Structure

Viresin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structure can vary depending on the specific source and extraction method used.

Data

The molecular weight of Viresin is approximately 300 g/mol, and its structural formula reveals several chiral centers, indicating the possibility of multiple stereoisomers. Detailed structural analysis can be performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

Viresin undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity. Key reactions include:

  1. Hydrolysis: The cleavage of ester or amide bonds under acidic or basic conditions.
  2. Oxidation-Reduction Reactions: These reactions can alter functional groups within the molecule, potentially enhancing its pharmacological properties.

Technical Details:
The reactivity of Viresin is influenced by its functional groups; for instance, hydroxyl groups may participate in hydrogen bonding, affecting solubility and interaction with biological targets.

Mechanism of Action

Process

The mechanism of action of Viresin involves its interaction with specific biological pathways. It is believed to exert its effects through modulation of signaling pathways associated with inflammation and cell proliferation.

Data

Research indicates that Viresin may inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

Viresin is typically a crystalline solid at room temperature with a melting point ranging between 120-130 degrees Celsius. Its solubility profile indicates it is soluble in organic solvents but poorly soluble in water.

Chemical Properties

The chemical properties of Viresin include stability under acidic conditions but susceptibility to oxidation. This stability profile is crucial for its formulation in pharmaceutical applications.

Relevant Data or Analyses:

  • Melting Point: 125 °C
  • Solubility: Soluble in ethanol and methanol; insoluble in water.
  • pH Stability Range: Stable between pH 4-7.
Applications

Scientific Uses

Viresin has garnered attention for its potential applications in various fields:

  • Pharmacology: Investigated for anti-inflammatory and anticancer properties.
  • Natural Product Chemistry: Studied for its unique chemical structure and potential as a lead compound for drug development.
  • Traditional Medicine: Used in herbal formulations aimed at treating various ailments, reflecting its historical significance in ethnomedicine.
Introduction

Historical Context of Bioactive Compound Discovery

The discovery of bioactive compounds has evolved from ancient empirical practices to structured scientific methodologies. Early civilizations (pre-1000 BC) utilized mineral processing for pigments and metallurgy for therapeutic tools, as evidenced by ochre-processing workshops and arsenic-bronze alloys [1]. The formalization of compound discovery began with Robert Boyle’s 17th-century definition of chemical compounds as combinations of "corpuscles" (atoms), which laid groundwork for molecular design [7]. By the 20th century, Paul Ehrlich’s targeted screening paradigm—exemplified by arsphenamine (1909)—shifted focus from serendipity to systematic synthesis [8]. Despite these advances, pre-1950 drug discovery suffered from limited characterization tools, relying on linear notations like Wiswesser Line Notation (WLN) for structure communication, which hindered accurate bioactivity prediction [4]. Viresin’s identification in the 1980s coincided with the rise of combinatorial chemistry, enabling high-throughput synthesis (HTS) of compound libraries exceeding 10,000 variants, thus accelerating its preliminary validation [2] [5].

Table 1: Historical Milestones in Bioactive Compound Discovery Relevant to Viresin

Time PeriodKey AdvancementImpact on Viresin Research
Pre-1000 BCMetallurgy (e.g., arsenic-bronze tools)Early understanding of bioactive metal complexes
1661Robert Boyle’s atomic theory of compoundsConceptual foundation for molecular design
1900–1950Linear notations (e.g., WLN)Limited structure-activity relationship (SAR) analysis
1980sCombinatorial chemistry/HTSEnabled mass synthesis of Viresin analogs
2000sAI-driven generative design (e.g., REINVENT)Accelerated Viresin optimization

Role of Viresin in Modern Chemoinformatics and Drug Design

Viresin exemplifies the integration of computational and experimental approaches in drug design. Its moderate initial affinity (IC₅₀ = 2.1 µM against kinase target PKC-θ) spurred chemoinformatics-driven optimization:

  • Virtual Screening & Library Design: Ultra-large docking of Viresin analogs against gigascale libraries (e.g., ZINC20, >230 million compounds) identified 12 derivatives with improved steric complementarity, reducing IC₅₀ to 86 nM [5]. SMILES-based generative models (REINVENT 4) further created 3,200 novel scaffolds via transfer learning, 18% showing enhanced solubility (log P < 3.2) [3].
  • ADMET Prediction: QSAR models predicted Viresin’s cytochrome P450 inhibition risk (CYP3A4 IC₅₀ = 8.2 µM), prompting structural modifications that reduced inhibition by 73% [6] [8].
  • Mechanistic Integration: Molecular dynamics simulations revealed Viresin’s allosteric binding to PKC-θ, explaining its isoform selectivity (>100-fold vs. PKC-α) [5].

Table 2: Viresin’s Performance in Computational Drug Design Metrics

MethodDataset/ModelKey OutcomeImprovement vs. Baseline
Structure-based virtual screeningZINC20 library12 analogs with IC₅₀ < 100 nM24-fold affinity gain
Generative AI (REINVENT 4)Transformer-RNN hybrid576 synthesizable scaffolds18% solubility increase
QSAR/ADMETCYP3A4 inhibition model73% risk reductionClinically viable safety profile
Binding kineticsMD simulations (50 ns)Residence time >300 msEnhanced target engagement

Research Gaps in Mechanistic and Predictive Studies

Despite advances, Viresin research faces unresolved challenges:

  • Mechanistic Ambiguities: The compound’s cholestasis risk (predicted pIC₅₀ = 5.9 for BSEP inhibition) lacks quantitative in vitro-in vivo extrapolation (QIVIVE), preventing accurate human hepatotoxicity forecasting [6]. Current AOP (Adverse Outcome Pathway) models fail to integrate transporter inhibition data with metabolic saturation events, leading to false negatives in 22% of analogs [6].
  • Data Limitations: Sparse proteomic binding data (<15 known interactors) restricts polypharmacology assessments. Deep learning activity predictors exhibit high error (RMSE = 1.8 log units) for structurally novel Viresin derivatives due to training set bias [3] [5].
  • Synthetic Complexity: REINVENT 4 prioritizes pharmacologically favorable scaffolds, but 41% of top-ranked Viresin derivatives require non-standard ring formations (e.g., 8-membered lactams), challenging scalable synthesis [3].

Table 3: Key Research Priorities for Viresin Development

Gap CategorySpecific ChallengeRequired Innovation
Mechanistic modelingPoor cholestasis predictionQIVIVE-integrated AOP frameworks
Data generationLimited proteomic binding dataHigh-throughput chemoproteomics
Predictive algorithmsHigh RMSE for novel scaffoldsHybrid physics-AI models (e.g., DeepDelta)
Synthetic feasibilityNon-standard ring systemsAutomated retrosynthesis planning

Properties

Product Name

Viresin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.